molecular formula H2O7P2-2 B1206612 Pyrophosphate 2-

Pyrophosphate 2-

Cat. No.: B1206612
M. Wt: 175.96 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-L
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Description

It is commonly found in various salts such as disodium pyrophosphate (Na2H2P2O7) and tetrasodium pyrophosphate (Na4P2O7) . Pyrophosphate 2- plays a crucial role in biochemistry, particularly in energy metabolism and biosynthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrophosphate 2- can be synthesized through the thermal condensation of sodium dihydrogen phosphate or by partial deprotonation of pyrophosphoric acid . The reaction typically involves heating sodium dihydrogen phosphate at high temperatures to induce condensation, resulting in the formation of pyrophosphate 2-.

Industrial Production Methods

In industrial settings, pyrophosphate 2- is produced by heating sodium dihydrogen phosphate at temperatures around 200°C. This process leads to the formation of disodium pyrophosphate, which can be further processed to obtain other pyrophosphate salts .

Chemical Reactions Analysis

Types of Reactions

Pyrophosphate 2- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically occurs in the presence of water and pyrophosphatase enzymes.

    Complexation: Involves metal ions like calcium, magnesium, and transition metals under aqueous conditions.

Major Products Formed

    Hydrolysis: Produces two phosphate ions.

    Complexation: Forms metal-pyrophosphate complexes.

Mechanism of Action

Pyrophosphate 2- exerts its effects through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Phosphate (PO4 3-): A single phosphate ion that is a key component of ATP and DNA.

    Triphosphate (P3O10 5-): Contains three phosphorus atoms linked by oxygen atoms, found in compounds like ATP.

Uniqueness

Pyrophosphate 2- is unique due to its ability to form stable complexes with metal ions and its role in energy metabolism. Unlike phosphate, which is a single ion, pyrophosphate 2- contains two linked phosphorus atoms, giving it distinct chemical properties .

Properties

IUPAC Name

[hydroxy(oxido)phosphoryl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)([O-])OP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O7P2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrophosphate 2-
Reactant of Route 2
Pyrophosphate 2-
Reactant of Route 3
Pyrophosphate 2-
Reactant of Route 4
Pyrophosphate 2-
Reactant of Route 5
Pyrophosphate 2-
Reactant of Route 6
Pyrophosphate 2-

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